molecular formula C10H11NO4 B13054144 Propan-2-yl 3-nitrobenzoate CAS No. 6268-23-1

Propan-2-yl 3-nitrobenzoate

Cat. No.: B13054144
CAS No.: 6268-23-1
M. Wt: 209.20 g/mol
InChI Key: ICDANRFRDBFMRY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 3-nitrobenzoate can be synthesized through the esterification of 3-nitrobenzoic acid with isopropanol. The reaction typically involves the use of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC). The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced reaction times. The use of catalysts and optimized reaction parameters ensures efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-nitrobenzoic acid and isopropanol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Reduction: 3-Aminobenzoic acid derivatives.

    Hydrolysis: 3-Nitrobenzoic acid and isopropanol.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-2-yl 3-nitrobenzoate involves its interaction with specific molecular targets. For example, in biological systems, esterases can hydrolyze the ester bond, releasing 3-nitrobenzoic acid and isopropanol. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-nitrobenzoate: Similar structure but with the nitro group at the para position.

    Propan-2-yl 2-nitrobenzoate: Similar structure but with the nitro group at the ortho position.

    Methyl 3-nitrobenzoate: Similar ester but with a methyl group instead of an isopropyl group.

Uniqueness

Propan-2-yl 3-nitrobenzoate is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The isopropyl group also affects its physical properties, such as solubility and boiling point, making it distinct from other similar compounds .

Properties

CAS No.

6268-23-1

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

propan-2-yl 3-nitrobenzoate

InChI

InChI=1S/C10H11NO4/c1-7(2)15-10(12)8-4-3-5-9(6-8)11(13)14/h3-7H,1-2H3

InChI Key

ICDANRFRDBFMRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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